molecular formula C24H40O3 B211198 2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol

Cat. No. B211198
M. Wt: 376.6 g/mol
InChI Key: YNZFFALZMRAPHQ-VCOUNFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as A-836,339, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor and has potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Phenol Derivatives and Their Properties

Research has identified new phenol derivatives with significant properties. For example, compounds isolated from Stereum hirsutum showed notable chemical structures and properties, determined through extensive spectroscopic methods (Duan et al., 2015). Another study identified various phenolic compounds from Myristica fragrans seeds, evaluating their anti-inflammatory activity in macrophage cells (Cuong et al., 2011).

Impact on Hippocampal Function

A study on hippocampal place cells found that administration of a cannabinoid receptor agonist, related to the chemical structure , induced memory impairment despite intact location-dependent firing of CA1 hippocampal place cells. This suggests cannabinoids might impair memory by altering the temporal dynamics of hippocampal neurons (Robbe & Buzsáki, 2009).

Environmental and Catalytic Applications

Studies have explored the environmental implications and catalytic applications of phenol derivatives. For instance, the metabolism of UV absorbers in human liver microsomes was investigated, focusing on oxidative phase I metabolites (Denghel et al., 2019). Moreover, transition-metal complexes with phenoxy-imine ligands modified by pendant imidazolium salts were synthesized and tested as ethylene polymerization catalysts (Houghton et al., 2008).

properties

Product Name

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

2-[(1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m0/s1

InChI Key

YNZFFALZMRAPHQ-VCOUNFBDSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2C[C@H](CC[C@@H]2CCCO)O)O

SMILES

O[C@@H]1C[C@H](C2=CC=C(C(C)(C)CCCCCC)C=C2O)[C@@H](CCCO)CC1

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

synonyms

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
Reactant of Route 3
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
Reactant of Route 4
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
Reactant of Route 5
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
Reactant of Route 6
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol

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